The synthesis of Aplaviroc involves multiple steps, beginning with the formation of the spirodiketopiperazine core. Key steps in its synthesis include:
Aplaviroc has a molecular formula of C33H43N3O6 and a molecular weight of approximately 573.72 g/mol . The compound's structure features a complex arrangement that includes:
The three-dimensional conformation of Aplaviroc allows it to fit into the CCR5 binding pocket effectively, enabling strong non-covalent interactions, including hydrogen bonds with key amino acid residues .
Aplaviroc's primary chemical reactions involve its interaction with CCR5 and HIV-1 gp120. Key aspects include:
These interactions are crucial for understanding how Aplaviroc can be used in combination therapies to combat HIV resistance.
The mechanism of action of Aplaviroc involves several key processes:
Studies have shown that Aplaviroc's mechanism is effective against both laboratory strains and primary isolates of R5-tropic HIV-1, including multidrug-resistant variants.
Aplaviroc exhibits several notable physical and chemical properties:
These properties are crucial for developing effective delivery systems and formulations for clinical use.
Aplaviroc has significant potential applications in the field of antiviral therapy:
Despite its withdrawal from clinical studies due to safety concerns, ongoing research continues to explore its potential in various therapeutic contexts .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2